

An In-depth Technical Guide to Benzyloxycarbonyl-PEG4-Acid

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Compound of Interest

Compound Name: Benzyloxy carbonyl-PEG4-Acid

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Introduction

Benzyloxycarbonyl-PEG4-Acid, often abbreviated as Cbz-PEG4-COOH, is a heterobifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and proteomics. This molecule incorporates a tetraethylene glycol (PEG4) spacer, which enhances aqueous solubility and provides a flexible bridge between conjugated molecules. It is terminated by two distinct functional groups: a carboxylic acid and a benzyloxycarbonyl (Cbz or Z) protected amine. This strategic design allows for sequential and controlled conjugation reactions, making it a valuable tool in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The carboxylic acid moiety can be readily activated to react with primary amines, forming stable amide bonds. The Cbz group serves as a robust protecting group for the amine functionality, which can be selectively removed under specific conditions, most commonly through catalytic hydrogenolysis. This orthogonal reactivity is crucial for multi-step synthetic strategies where precise control over covalent bond formation is required.

Core Properties and Specifications

The quantitative data for Benzyloxycarbonyl-PEG4-Acid has been compiled from various suppliers to provide a comprehensive overview of its physicochemical properties.

Property	Value	Citations
Chemical Formula	C19H29NO8	[1][2][3]
Molecular Weight	399.44 g/mol	[1][2][3]
CAS Number	756526-00-8	[1][2][3]
Purity	>95%	[1][3][4]
Physical Form	Colorless oil or solid	[1]
Solubility	Soluble in DCM, THF, acetonitrile, DMF, and DMSO	[1][5]
Storage Conditions	-20°C	[4][5][6]

Applications in Bioconjugation

The unique structure of Benzyloxycarbonyl-PEG4-Acid lends itself to a variety of applications in the life sciences:

- **PROTAC Synthesis:** The PEG linker is a common motif in PROTACs, where it connects a target protein-binding ligand to an E3 ligase-recruiting ligand. The PEG4 spacer in Cbz-PEG4-COOH can improve the solubility and cell permeability of the final PROTAC molecule. [7][8]
- **Antibody-Drug Conjugates (ADCs):** In ADC development, this linker can be used to attach a cytotoxic payload to an antibody. The hydrophilic PEG spacer can help to mitigate aggregation and improve the pharmacokinetic profile of the ADC. [9][10]
- **Peptide Modification:** It is used in peptide synthesis to introduce a PEG spacer, which can enhance the solubility and stability of the resulting peptide. [5]
- **Surface Modification:** The carboxylic acid group can be used to attach the linker to amine-functionalized surfaces, while the protected amine can be deprotected for further conjugation.

Experimental Protocols

The following are detailed methodologies for the two primary reactions involving Benzyloxycarbonyl-PEG4-Acid.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This protocol describes the activation of the carboxylic acid group of Benzyloxycarbonyl-PEG4-Acid and its subsequent reaction with a primary amine-containing molecule.

Materials:

- Benzyloxycarbonyl-PEG4-Acid
- Amine-containing molecule (e.g., protein, peptide, or small molecule)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Desalting column

Procedure:

- Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare a stock solution of Benzyloxycarbonyl-PEG4-Acid in anhydrous DMF or DMSO.
- Activation of Carboxylic Acid:
 - Dissolve Benzyloxycarbonyl-PEG4-Acid in Activation Buffer.

- Add EDC (1.2 equivalents) and NHS or sulfo-NHS (1.2 equivalents) to the solution.
- Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.[\[11\]](#)[\[12\]](#)
- Conjugation to Amine-Containing Molecule:
 - Immediately add the freshly prepared activated linker solution to the amine-containing molecule dissolved in Coupling Buffer. A 10- to 20-fold molar excess of the linker is commonly used for conjugation to proteins.[\[9\]](#)
 - Adjust the pH of the reaction mixture to 7.2-8.0 if necessary.
 - Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[\[9\]](#)[\[13\]](#)
- Quenching and Purification:
 - Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[\[13\]](#)
 - Remove excess, unreacted linker and byproducts using a desalting column equilibrated with an appropriate buffer.

Protocol 2: Cbz Group Deprotection by Catalytic Hydrogenolysis

This protocol details the removal of the benzyloxycarbonyl protecting group to yield a free amine.

Materials:

- Cbz-protected molecule
- Palladium on carbon (10% Pd/C)
- Solvent (e.g., Methanol, Ethanol, Ethyl Acetate, or THF)

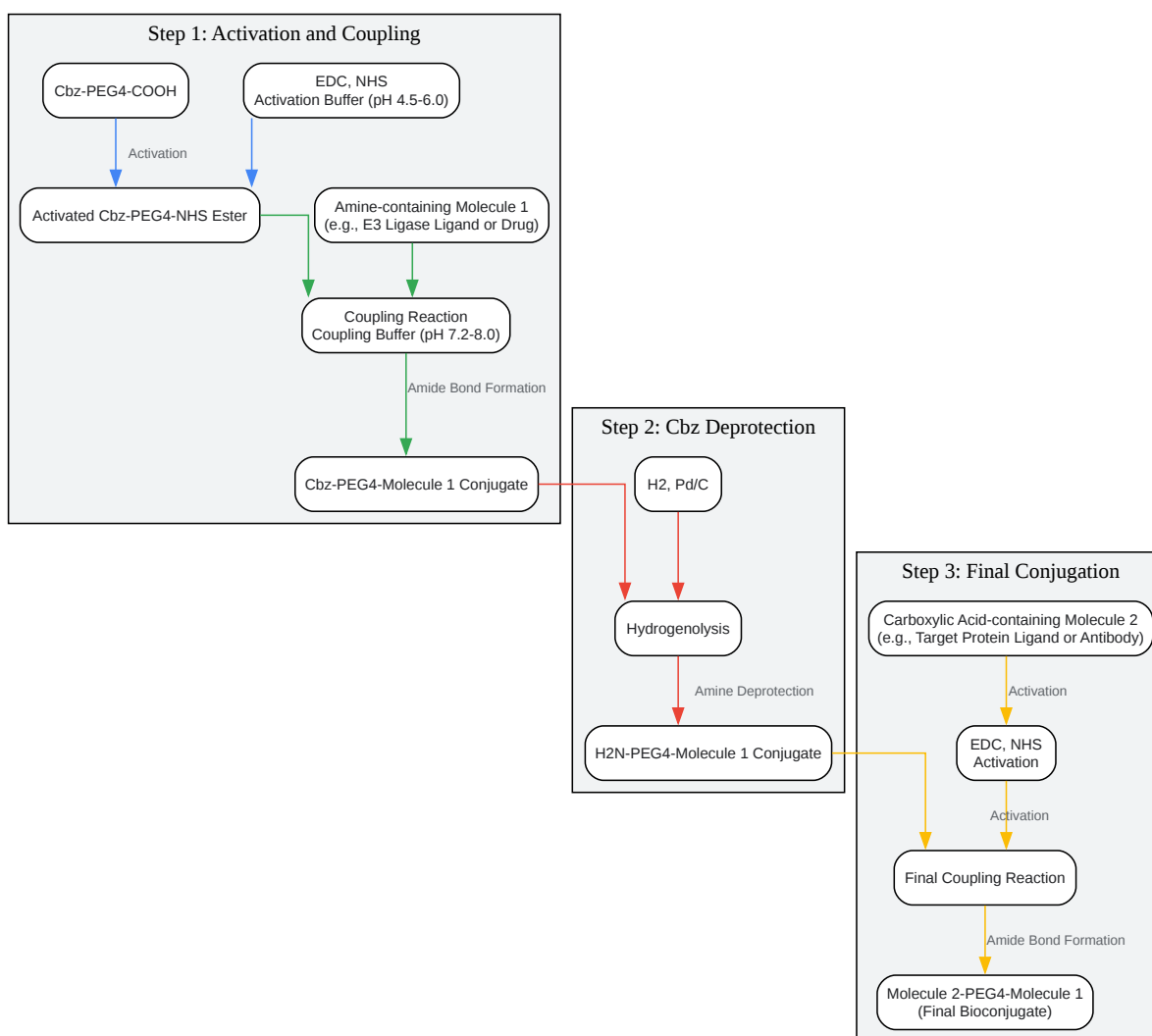
- Hydrogen source (Hydrogen gas balloon or transfer hydrogenation reagent like ammonium formate)
- Celite

Procedure:

- Dissolution: Dissolve the Cbz-protected molecule (1.0 equivalent) in a suitable solvent.[4]
- Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol%) to the solution under an inert atmosphere.[4]
- Hydrogenation:
 - Using Hydrogen Gas: Place the reaction mixture under an atmosphere of hydrogen (H_2), either by using a balloon or a hydrogenation apparatus. Stir the reaction vigorously at room temperature.[4]
 - Using Transfer Hydrogenolysis: Add a hydrogen donor such as ammonium formate (3-5 equivalents) to the reaction mixture and stir at room temperature or with gentle heating.[2]
- Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up and Isolation:
 - Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.[4]
 - Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
 - If necessary, further purify the product by chromatography.

Visualizing the Workflow: Synthesis of a Bioconjugate

The following diagram illustrates a typical experimental workflow for the synthesis of a bioconjugate, such as a PROTAC or an ADC, using Benzyloxycarbonyl-PEG4-Acid.



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